molecular formula C9H8N2O3 B1315634 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 66690-78-6

1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B1315634
CAS RN: 66690-78-6
M. Wt: 192.17 g/mol
InChI Key: CLGNGRQWSNKXLY-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones are classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Scientific Research Applications

Synthesis and Chemical Properties

1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a compound that has garnered attention in the field of organic chemistry for its utility in synthesizing various cyclic compounds through [4 + 2] cycloaddition reactions. This process is significant for creating spiro[pyrido[2,1-b][1,3]oxazine-2,3′-pyrroles] and related products, which demonstrate rapid epimerization in solution. This characteristic is not only limited to spiropyrido[2,1-b][1,3]oxazines but also extends to spiroquinolizines, suggesting a broader application in synthesizing diverse cyclic structures with potential pharmaceutical applications (Galeev et al., 2021).

Furthermore, the synthesis of novel 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives showcases the versatility of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione in creating bis-functionalized 1,4-diazepines. This is achieved through regioselective thionation and nucleophilic substitutions, offering a pathway to a new library of bis-functionalized pyrido-1,4-diazepines with potential biological activity (El Bouakher et al., 2013).

Crystallography and Molecular Structure

The study of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones provides insight into the molecular and crystal structures of compounds related to 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. These compounds exhibit diverse hydrogen bonding and π-π stacking interactions, which contribute to their different crystal structures. Such studies are crucial for understanding the intermolecular interactions that influence the solid-state properties of these compounds, potentially affecting their chemical reactivity and physical properties (Trilleras et al., 2009).

Catalysis and Green Chemistry

Innovations in catalysis highlight the role of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione derivatives in promoting efficient syntheses under environmentally friendly conditions. For instance, the synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica demonstrates the compound's utility in facilitating reactions under microwave irradiation and solvent-free conditions. This approach not only yields high-performance catalysts that can be reused multiple times without significant loss of activity but also emphasizes the importance of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione derivatives in the development of green chemistry methodologies (Rahmani et al., 2018).

Future Directions

New pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .

properties

IUPAC Name

1,7-dimethylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-3-4-6-7(10-5)11(2)9(13)14-8(6)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGNGRQWSNKXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540441
Record name 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS RN

66690-78-6
Record name 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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